![molecular formula C27H30N6O3 B2920499 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 683806-94-2](/img/structure/B2920499.png)
2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide comprises fused pyrimidine and dipyridine rings. The presence of morpholino and phenylethyl substituents adds complexity. Refer to the ChemSpider link for a visual representation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Researchers have developed methods for synthesizing a range of novel compounds that exhibit significant anti-inflammatory and analgesic activities. These compounds, including various heterocyclic derivatives, have been explored for their potential as cyclooxygenase-1/2 inhibitors. Such studies contribute to the chemical knowledge base and offer a starting point for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity : The antimicrobial properties of synthesized pyrimidine-triazole derivatives have been investigated, showing efficacy against selected bacterial and fungal strains. This research underscores the potential of such compounds in addressing infectious diseases (Majithiya & Bheshdadia, 2022).
Pharmacological Potential
Anticancer Agents : Studies on isatin derivatives, including compounds with morpholine components, have shown promising anti-proliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Abu‐Hashem & Al-Hussain, 2022).
Luminescent Properties : Research into copper(I) complexes featuring heterocyclic thioamides, including morpholino derivatives, has revealed interesting photophysical characteristics. These complexes could have applications in imaging and sensor technologies (Papazoglou et al., 2013).
Methodological Advances
Synthetic Methodologies : The development of synthetic methods for creating morpholine derivatives and their incorporation into complex heterocyclic frameworks offers valuable tools for drug development and the exploration of biological activity. Innovative synthetic approaches enhance the repertoire of compounds available for pharmacological testing and therapeutic applications (Lei et al., 2017).
Antitubercular and Antimicrobial Activities : New pyrimidine-azitidinone analogues have been synthesized and shown to possess antioxidant, antimicrobial, and antitubercular activities. Such studies demonstrate the therapeutic potential of these compounds against infectious diseases and conditions associated with oxidative stress (Chandrashekaraiah et al., 2014).
Mécanisme D'action
Target of Action
The primary target of TCMDC-125137 is PfCLK3 , a kinase in the malarial parasite Plasmodium falciparum . PfCLK3 is a member of the cyclin-dependent like protein kinase family, which is closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family . These families are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Mode of Action
TCMDC-125137 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . The first involves the pyridine nitrogen lone pair and peptide backbone NH, and the second between the pyrrole NH and peptide backbone carbonyl . This interaction inhibits PfCLK3, disrupting the function of the malarial parasite’s RNA splicing machinery .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125137 affects the RNA splicing pathway in the malarial parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating that it plays a crucial role in RNA splicing . Therefore, the inhibition of PfCLK3 disrupts RNA splicing, which is essential for the survival of the blood stage Plasmodium falciparum .
Pharmacokinetics
Tcmdc-125133, a compound with a similar quinazolinedione pharmacophore, is reported to display promising antimalarial activity and low toxicity
Result of Action
The inhibition of PfCLK3 by TCMDC-125137 leads to the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This results in the death of the parasite, providing a potential mechanism for the treatment of malaria .
Propriétés
IUPAC Name |
6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-18-7-6-10-33-24(18)30-25-22(27(33)35)17-21(26(34)29-19(2)20-8-4-3-5-9-20)23(28)32(25)12-11-31-13-15-36-16-14-31/h3-10,17,19,28H,11-16H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZENUIGCAFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.